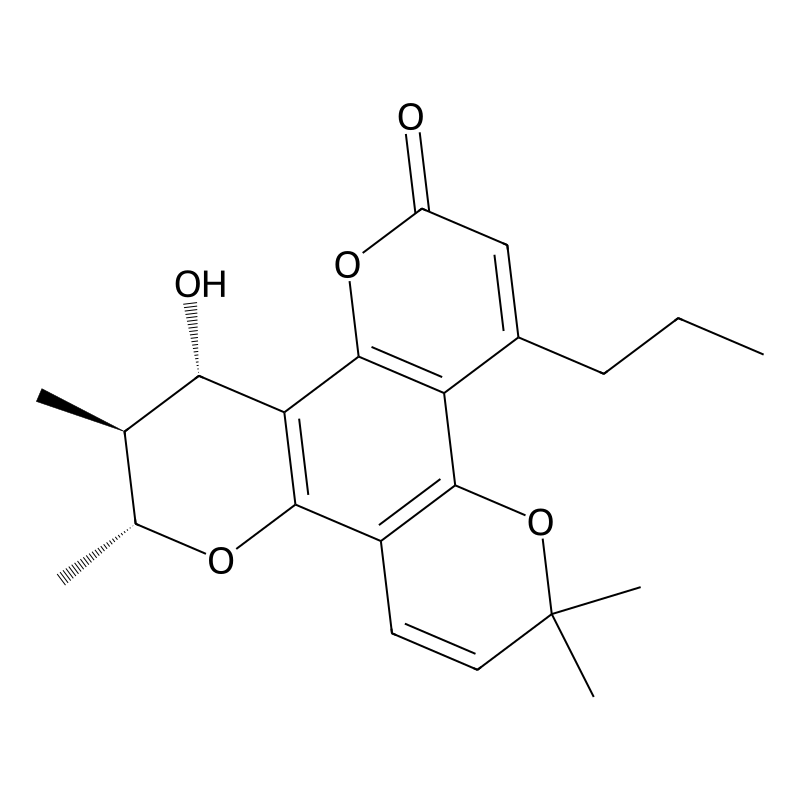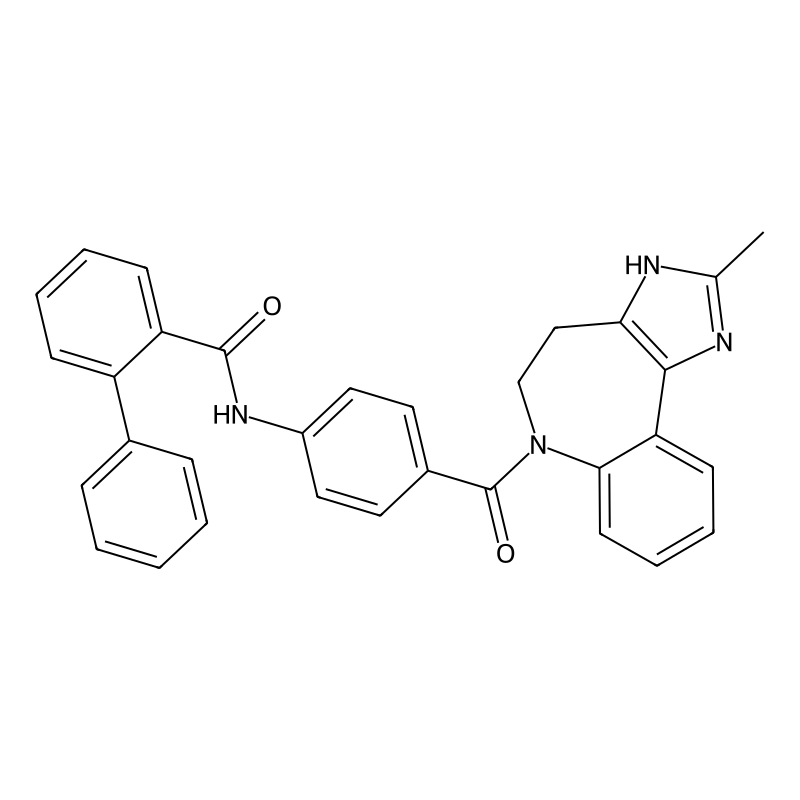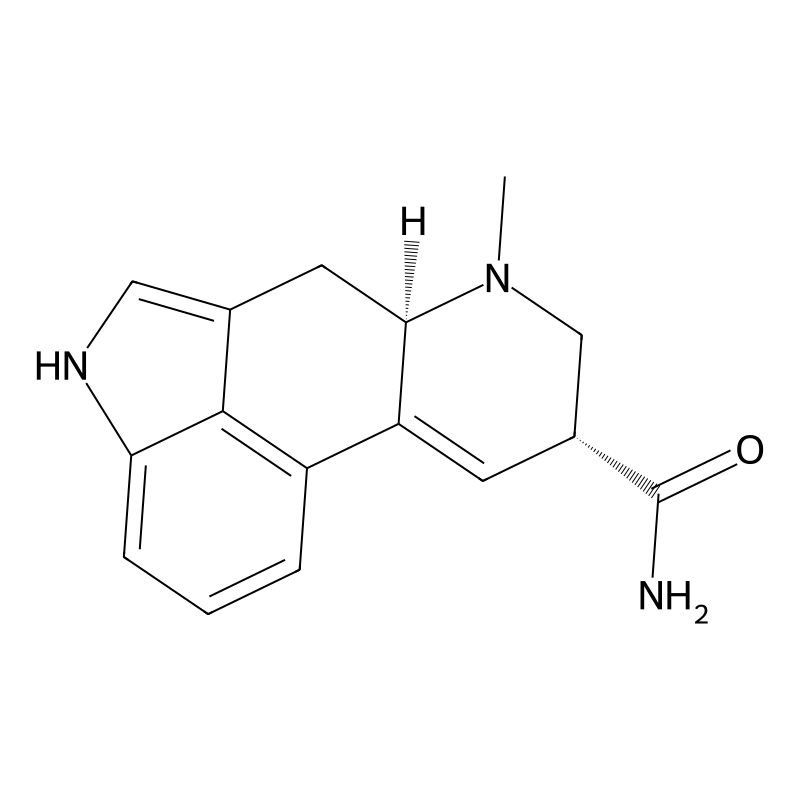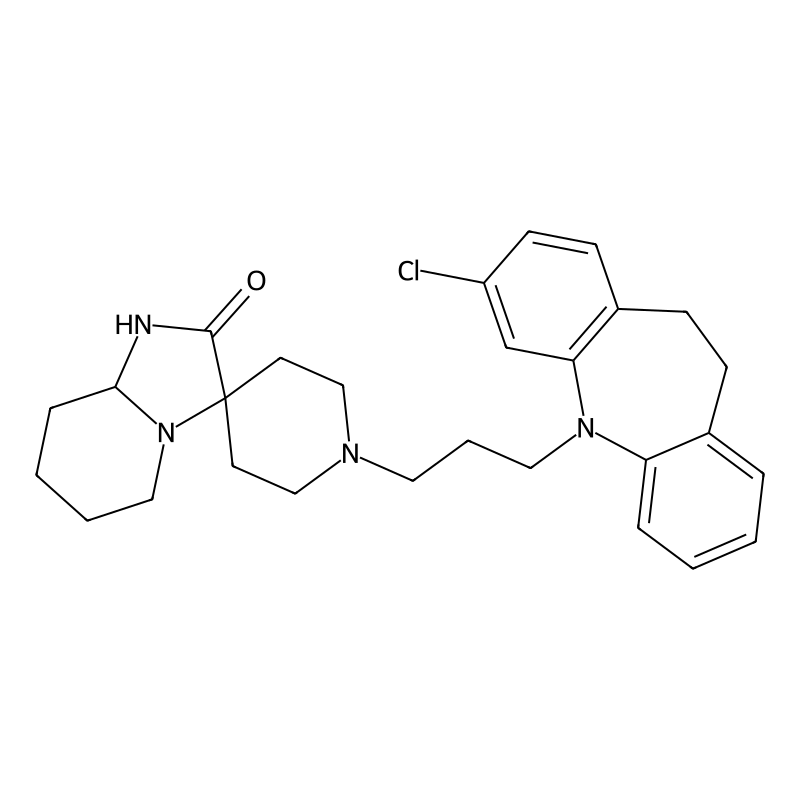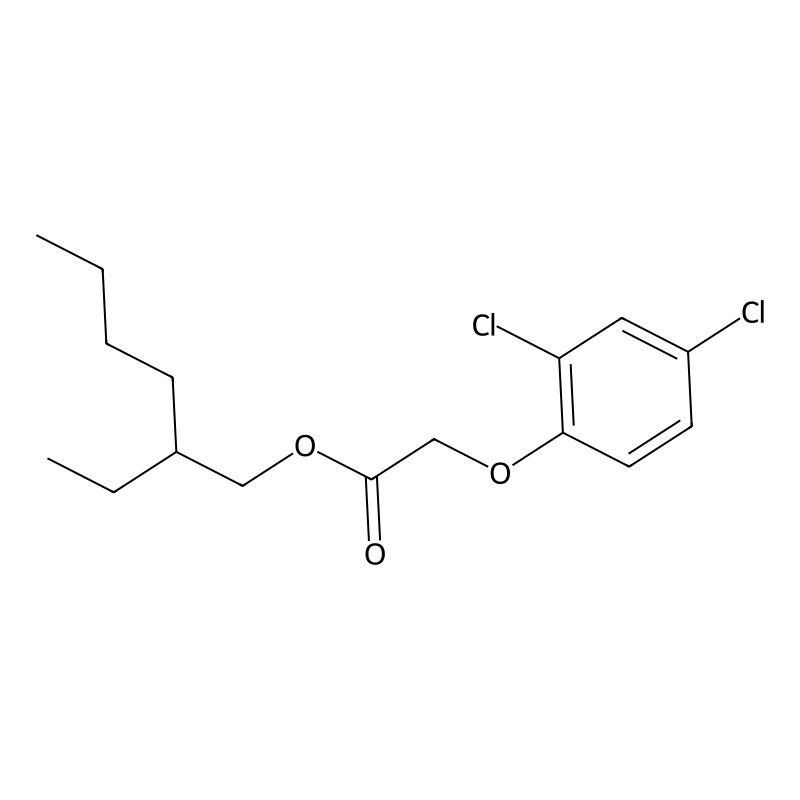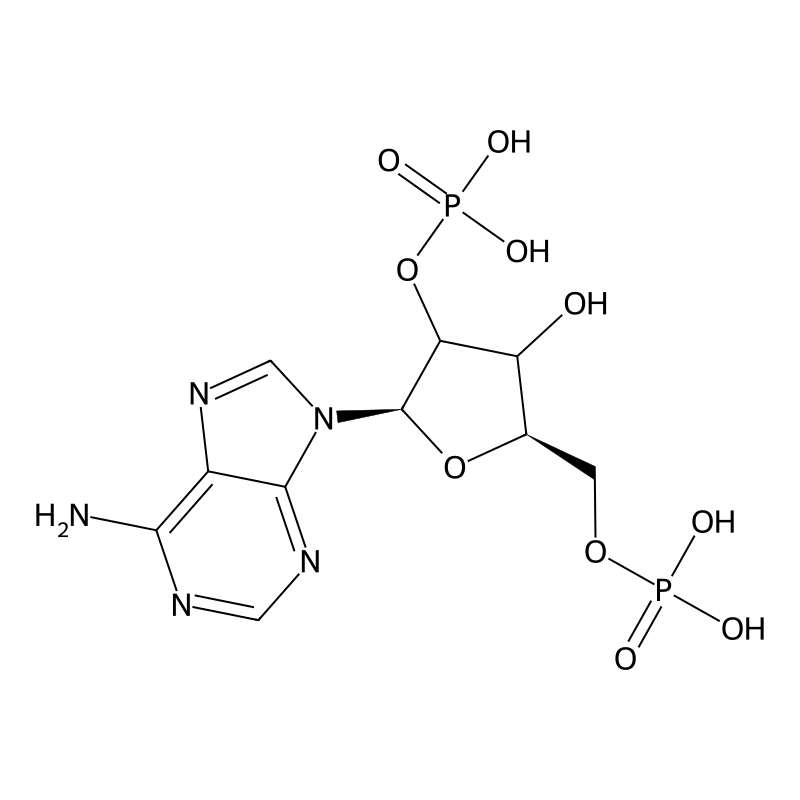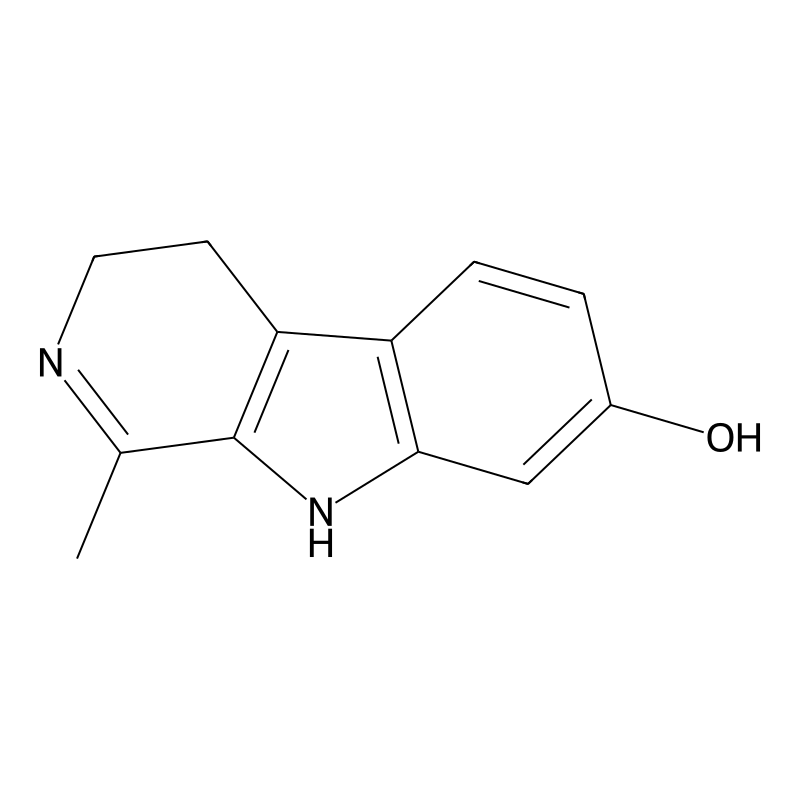Tripropylene glycol monomethyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Tripropylene glycol monomethyl ether is an organic compound with the molecular formula C₁₀H₂₂O₄ and a molecular weight of 206.28 g/mol. It appears as a clear, colorless to light yellow liquid with a mild odor. This compound is known for its excellent solvent properties, making it suitable for various industrial applications, particularly in resins, coatings, and inks . It is also recognized for its role as an oxygenating agent in diesel fuels, enhancing combustion efficiency and reducing emissions .
- Oxidation: The compound can oxidize in air to form unstable peroxides, which may lead to explosive decompositions under certain conditions .
- Reactivity with Strong Oxidizers: It reacts violently with strong oxidizing agents and can generate flammable or toxic gases when in contact with alkali metals and nitrides .
- Polymerization Initiation: The compound can initiate polymerization reactions with isocyanates and epoxides, which are significant in industrial applications .
Tripropylene glycol monomethyl ether can be synthesized through several methods:
- Alkylation of Propylene Glycol: This method involves the alkylation of propylene glycol with methanol under controlled conditions to produce the ether.
- Transesterification: A transesterification process between tripropylene glycol and methanol can yield tripropylene glycol monomethyl ether.
- Chemical Modification of Propylene Glycol Ethers: Modifying existing propylene glycol ethers through methylation reactions can also produce this compound.
These methods are often chosen based on the desired purity and specific application requirements .
Tripropylene glycol monomethyl ether has diverse applications across various industries:
- Solvent in Coatings and Inks: It is widely used as a solvent in paints, coatings, and inks due to its excellent solvent properties and low volatility .
- Oxygenating Agent: In diesel fuels, it acts as an oxygenating agent, improving combustion efficiency and reducing emissions .
- Industrial Cleaner: The compound serves as an effective cleaning agent in various industrial processes.
- Adhesives and Sealants: It is utilized in the formulation of adhesives and sealants due to its compatibility with other chemical components.
Several compounds share structural similarities with tripropylene glycol monomethyl ether. Here are a few notable ones:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propylene Glycol Monomethyl Ether | C₃H₈O₂ | Widely used as a solvent; lower molecular weight |
| Dipropylene Glycol Monomethyl Ether | C₈H₁₈O₄ | Higher boiling point; used in similar applications |
| Ethylene Glycol Monomethyl Ether | C₄H₁₀O₂ | Commonly used as an antifreeze; lower viscosity |
Uniqueness of Tripropylene Glycol Monomethyl Ether
Tripropylene glycol monomethyl ether stands out due to its higher molecular weight and superior solvent properties compared to its analogs. Its effectiveness as an oxygenating agent in diesel fuels further distinguishes it from other similar compounds, making it particularly valuable in both industrial and environmental applications .
Physical Description
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Flash Point
Heavy Atom Count
Vapor Density
Density
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Melting Point
Vapor Pressure
Vapor pressure, Pa at 20 °C: 3

